5-Bromo-4-cyclopropyl-6-methylpyrimidine

CAS No.: 1434127-91-9

Cat. No.: VC3185070

Molecular Formula: C8H9BrN2

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1434127-91-9 |

|---|---|

| Molecular Formula | C8H9BrN2 |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | 5-bromo-4-cyclopropyl-6-methylpyrimidine |

| Standard InChI | InChI=1S/C8H9BrN2/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3H2,1H3 |

| Standard InChI Key | YZUYGSULFGKNJB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=N1)C2CC2)Br |

| Canonical SMILES | CC1=C(C(=NC=N1)C2CC2)Br |

Introduction

Chemical Properties and Structure

Basic Identification and Structural Information

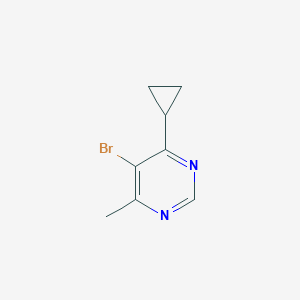

5-Bromo-4-cyclopropyl-6-methylpyrimidine is identified by the CAS number 1434127-91-9 and has a molecular formula of C8H9BrN2 . The compound has a calculated molecular weight of 213.07 g/mol, reflecting its composition of carbon, hydrogen, bromine, and nitrogen atoms . The structure consists of a pyrimidine ring with a bromine atom at position 5, a cyclopropyl group at position 4, and a methyl group at position 6, creating a unique molecular architecture with specific chemical and biological properties .

Structural Identifiers and Representations

The compound can be represented using various chemical notations and identifiers, facilitating its documentation and recognition in chemical databases. These include:

-

InChI: InChI=1S/C8H9BrN2/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3H2,1H3

These identifiers are essential for accurately cataloging the compound in chemical databases and ensuring proper identification in scientific literature and research reports.

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-4-cyclopropyl-6-methylpyrimidine significantly influence its behavior in various chemical reactions and biological systems. Key properties include:

-

Physical State: Typically a crystalline solid at room temperature

-

Solubility: Limited solubility in water but soluble in various organic solvents

-

Stability: Relatively stable under normal laboratory conditions

-

Reactivity: The bromine atom at position 5 makes it particularly reactive for substitution reactions, facilitating its use as a building block in organic synthesis

Synthesis Methods

Standard Synthetic Approaches

The synthesis of 5-Bromo-4-cyclopropyl-6-methylpyrimidine typically involves a bromination reaction of the corresponding non-brominated pyrimidine derivative. The most common approach involves the bromination of 4-cyclopropyl-6-methylpyrimidine using bromine or N-bromosuccinimide (NBS) as brominating agents. This reaction is typically conducted in solvents such as dichloromethane or acetonitrile, either at room temperature or slightly elevated temperatures, depending on the specific reaction conditions.

Purification Techniques

After the bromination reaction, the crude product requires purification to obtain high-purity 5-Bromo-4-cyclopropyl-6-methylpyrimidine. Common purification techniques include:

-

Recrystallization from suitable solvent systems

-

Column chromatography using appropriate stationary phases and eluent systems

-

Preparative HPLC for highly pure samples required for biological testing or further chemical modifications

Alternative Synthetic Routes

While the direct bromination of 4-cyclopropyl-6-methylpyrimidine is the most straightforward approach, alternative synthetic routes may offer advantages in terms of yield, selectivity, or scalability. These alternative approaches might involve:

-

Construction of the pyrimidine ring with the bromine already incorporated at position 5

-

Cross-coupling reactions to introduce the cyclopropyl group at position 4

-

Methylation reactions to introduce the methyl group at position 6

The specific choice of synthetic route depends on factors such as available starting materials, desired scale, and required purity for the intended application.

Biological and Pharmacological Applications

Role as a Chemical Building Block

5-Bromo-4-cyclopropyl-6-methylpyrimidine serves primarily as a valuable building block for the synthesis of more complex compounds with potential biological activity. The bromine atom at position 5 provides a reactive site for various chemical transformations, including metal-catalyzed cross-coupling reactions that can introduce diverse functional groups. This reactivity makes the compound particularly useful in medicinal chemistry programs focused on developing novel kinase inhibitors and antiviral agents.

Mechanism of Biological Activity

The biological activity of 5-Bromo-4-cyclopropyl-6-methylpyrimidine and its derivatives stems from their ability to interact with specific molecular targets through various non-covalent interactions. These interactions include:

-

Hydrogen bonding through the nitrogen atoms in the pyrimidine ring

-

Hydrophobic interactions via the cyclopropyl and methyl groups

-

Halogen bonding through the bromine atom

-

Van der Waals forces with amino acid residues in protein binding pockets

These interaction modes allow the compound and its derivatives to modulate the activity of various biological targets, including enzymes and receptors involved in disease processes.

Research Findings and Developments

Structure-Activity Relationship Studies

Research on 5-Bromo-4-cyclopropyl-6-methylpyrimidine has focused on understanding how its structural features contribute to biological activity. The bromine atom at position 5 has been found to enhance binding affinity and selectivity toward specific enzymes or receptors, potentially by acting as an electron-withdrawing group that modifies the electronic properties of the pyrimidine ring. Meanwhile, the cyclopropyl group at position 4 contributes to the compound's three-dimensional structure and influences its lipophilicity, potentially affecting its ability to cross cell membranes.

Comparative Analysis with Related Compounds

Table 1 below presents a comparative analysis of 5-Bromo-4-cyclopropyl-6-methylpyrimidine with structurally related compounds identified in the research literature:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 5-Bromo-4-cyclopropyl-6-methylpyrimidine | 1434127-91-9 | C8H9BrN2 | 213.07 | Reference compound |

| 5-Bromo-4-cyclopropyl-6-methoxypyrimidine | 1649454-57-8 | C8H9BrN2O | 229.07 | Methoxy group instead of methyl at position 6 |

| 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine | 2115016-68-5 | C8H10BrN3 | 228.09 | Addition of amino group at position 2 |

| 5-bromo-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine | N/A | C18H20BrCl3N4 | 478.60 | Complex derivative with multiple substituents |

This comparison highlights the structural diversity within this class of compounds and illustrates how minor modifications can lead to significant changes in molecular properties and potential biological activities .

Recent Developments and Future Directions

Current research on 5-Bromo-4-cyclopropyl-6-methylpyrimidine and its derivatives continues to explore their potential applications in medicinal chemistry. Areas of particular interest include:

-

Development of kinase inhibitors for cancer treatment

-

Exploration of antiviral properties against emerging viral threats

-

Investigation of potential antimicrobial applications to address antibiotic resistance

-

Use as chemical probes to study biological systems and pathways

These ongoing research efforts reflect the continued interest in pyrimidine-based compounds as valuable tools in drug discovery and development.

Comparison with Related Pyrimidine Derivatives

Structural Variations and Their Impact

5-Bromo-4-cyclopropyl-6-methylpyrimidine differs from other pyrimidine derivatives primarily in its specific substitution pattern. The presence of the bromine atom at position 5, combined with the cyclopropyl group at position 4 and the methyl group at position 6, creates a unique molecular architecture that distinguishes it from other pyrimidine derivatives. These structural features influence the compound's chemical reactivity, physical properties, and biological interactions.

Functional Group Modifications

Research has explored various modifications to the basic structure of 5-Bromo-4-cyclopropyl-6-methylpyrimidine, including:

-

Replacement of the bromine atom with other halogens or functional groups

-

Substitution of the cyclopropyl group with other cycloalkyl or aryl groups

-

Modification of the methyl group to introduce additional functionality

-

Introduction of functional groups at unsubstituted positions on the pyrimidine ring

These modifications have led to the development of numerous derivatives with altered properties and biological activities, expanding the utility of this class of compounds in medicinal chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume